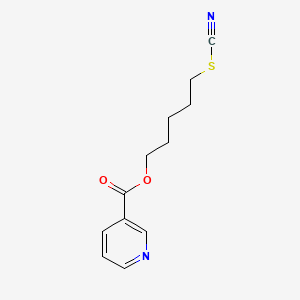

Nicotinic acid, 5-thiocyanatopentyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

101952-79-8 |

|---|---|

Molecular Formula |

C12H14N2O2S |

Molecular Weight |

250.32 g/mol |

IUPAC Name |

5-thiocyanatopentyl pyridine-3-carboxylate |

InChI |

InChI=1S/C12H14N2O2S/c13-10-17-8-3-1-2-7-16-12(15)11-5-4-6-14-9-11/h4-6,9H,1-3,7-8H2 |

InChI Key |

MIEUZIWGYDQEJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OCCCCCSC#N |

Origin of Product |

United States |

Biological Activity

Nicotinic acid, 5-thiocyanatopentyl ester is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its thiocyanate functional group attached to the pentyl chain of nicotinic acid. This modification may influence its pharmacokinetic properties and biological interactions.

Anti-inflammatory Effects

Research indicates that nicotinic acid derivatives exhibit anti-inflammatory properties. For instance, studies have shown that nicotinic acid can downregulate inflammatory cytokines in various models, suggesting potential therapeutic applications in conditions characterized by inflammation such as ulcerative colitis .

Lipid Modulation

Nicotinic acid has been extensively studied for its effects on lipid metabolism. It is known to reduce serum cholesterol levels by inhibiting free fatty acid mobilization and hepatic triglyceride synthesis. This mechanism is crucial for managing dyslipidemia and associated cardiovascular risks .

Neuroprotective Effects

The compound has demonstrated neuroprotective properties, particularly under oxidative stress conditions. Nicotinic acid promotes neuronal survival and differentiation, which could be beneficial in neurodegenerative diseases .

The biological effects of nicotinic acid are mediated through various pathways:

- GPR109A Activation : Nicotinic acid activates GPR109A receptors, leading to increased HDL levels and reduced VLDL synthesis.

- Cytokine Suppression : It suppresses pro-inflammatory cytokines, which can alleviate conditions like colitis.

- Neuroprotection : The compound enhances neuronal resilience against oxidative damage through multiple molecular pathways.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.